2-(Ethylideneamino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one 2-(Ethylideneamino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17307886
InChI: InChI=1S/C12H15N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h2,5-8,18-19H,3-4H2,1H3,(H,15,16,20)/b13-2+/t6-,7+,8+/m0/s1
SMILES:
Molecular Formula: C12H15N5O4
Molecular Weight: 293.28 g/mol

2-(Ethylideneamino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

CAS No.:

Cat. No.: VC17307886

Molecular Formula: C12H15N5O4

Molecular Weight: 293.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylideneamino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one -

Specification

Molecular Formula C12H15N5O4
Molecular Weight 293.28 g/mol
IUPAC Name 2-[(E)-ethylideneamino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Standard InChI InChI=1S/C12H15N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h2,5-8,18-19H,3-4H2,1H3,(H,15,16,20)/b13-2+/t6-,7+,8+/m0/s1
Standard InChI Key ZQTMRZVNSVORHC-RQHLXVEHSA-N
Isomeric SMILES C/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O
Canonical SMILES CC=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of a purine base fused to a tetrahydrofuran-derived sugar moiety. The purine ring system is substituted at position 6 with a ketone group and at position 2 with an ethylideneamino (-NH-C(=CH2)-) group. The sugar component, (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl, mirrors the stereochemistry of ribose but includes additional hydroxyl and hydroxymethyl groups, enhancing its hydrophilicity .

Key Structural Features:

  • Purine Core: The bicyclic purine system provides a planar aromatic structure conducive to π-π stacking interactions, a common feature in nucleic acid analogs .

  • Ethylideneamino Substituent: This group introduces a reactive imine functionality, which may participate in Schiff base formation or act as a hydrogen bond donor/acceptor .

  • Sugar Modifications: The tetrahydrofuran ring’s hydroxyl and hydroxymethyl groups enhance solubility and mimic natural nucleoside sugars, potentially enabling interactions with enzymes like kinases or polymerases .

Synthesis and Chemical Properties

Hypothetical Synthesis Pathways

While no direct synthetic routes for this compound are documented in the provided sources, its structure suggests plausible methodologies:

  • Glycosylation: Coupling a protected sugar derivative (e.g., 1,2-O-isopropylidene-α-D-ribofuranose) with a modified purine base via Vorbrüggen or Hilbert-Johnson conditions .

  • Post-Functionalization: Introducing the ethylideneamino group through nucleophilic substitution or condensation reactions at the C2 position of a pre-formed purine nucleoside .

Physicochemical Properties (Predicted):

PropertyValue/Description
Molecular FormulaC₁₁H₁₄N₆O₄
Molecular Weight294.27 g/mol
SolubilityHigh in polar solvents (water, DMSO) due to hydroxyl groups
LogP (Partition Coefficient)~-1.2 (indicating high hydrophilicity)
UV Absorptionλₘₐₓ ≈ 260 nm (characteristic of purine systems)

Stability and Degradation

Hydrolytic Sensitivity

The ethylideneamino group’s imine bond is prone to hydrolysis under acidic or basic conditions, yielding 2-aminopurine derivatives. This liability may necessitate prodrug strategies for in vivo applications .

Degradation Products:

  • 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one: Likely primary hydrolysis product.

  • Formaldehyde: Potential byproduct from imine cleavage, requiring toxicological assessment .

Comparative Analysis with Related Compounds

Versus 2′-Deoxyguanosine

Feature2′-DeoxyguanosineTarget Compound
Sugar Moiety2′-DeoxyriboseModified tetrahydrofuran with hydroxymethyl
Base SubstitutionGuanine (NH₂ at C2)Ethylideneamino at C2
Biological RoleDNA componentHypothetical kinase/DNA polymerase inhibitor
SolubilityModerateHigher due to additional hydroxyl groups

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